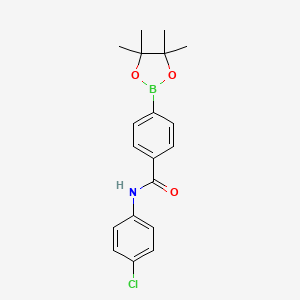

N-(4-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Descripción

N-(4-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate-containing benzamide derivative. Its structure features a 4-chlorophenyl group attached to the benzamide nitrogen and a pinacol boronate ester (dioxaborolane) at the para position of the benzene ring.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BClNO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)17(23)22-16-11-9-15(21)10-12-16/h5-12H,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRALZPLWWICTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an amine under dehydrating conditions to form the amide bond.

Introduction of the Dioxaborolane Group: The dioxaborolane group can be introduced through a borylation reaction, where a suitable boronic acid or boronate ester is reacted with the benzamide derivative in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the amide group to an amine or the chlorophenyl group to a phenyl group.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols and Quinones: Formed through oxidation.

Amines and Phenyl Derivatives: Formed through reduction.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing boron are crucial in the development of anticancer agents. N-(4-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has been studied for its potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that boron-containing compounds can enhance the efficacy of existing chemotherapeutic agents by improving their solubility and bioavailability .

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its boronate ester functionality allows for selective release in physiological conditions.

- Research Findings : A paper in Advanced Drug Delivery Reviews highlighted the use of boronates in creating pH-sensitive drug delivery systems that release therapeutic agents in acidic tumor environments .

Polymer Chemistry

N-(4-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is utilized as a monomer or crosslinking agent in the synthesis of polymeric materials. Its unique structure enhances the mechanical properties and thermal stability of polymers.

- Application Example : In a study published in Polymer Chemistry, researchers synthesized high-performance polymers using this compound as a crosslinker which resulted in materials with improved thermal and mechanical properties .

Sensors and Electronics

The compound's electronic properties make it suitable for applications in organic electronics and sensor technologies. Its incorporation into electronic devices can enhance charge transport properties.

- Case Study : Research published in Nature Materials demonstrated that boron-containing compounds significantly improve the performance of organic field-effect transistors (OFETs) .

Water Treatment

The compound has potential applications in environmental remediation processes. Its ability to form complexes with heavy metals can be exploited for water purification technologies.

- Research Insights : A study featured in Environmental Science & Technology indicated that boron compounds could effectively remove toxic heavy metals from wastewater through adsorption processes .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of N-(4-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in cross-coupling reactions. The boronic acid moiety interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Chlorophenyl vs. tert-Butyl Groups

- Melting points and solubility differ significantly from the chlorophenyl analog due to reduced dipole interactions. Yields and purification methods (e.g., column chromatography) are comparable, but tert-butyl derivatives may exhibit better crystallinity .

Biphenyl and Benzyl Linkers

Boronate Ester Modifications and Functionalization

Cyclopropane-Containing Analogs

Heterocyclic and Propargyl Derivatives

Key Observations :

Physical Properties

Key Observations :

- Chlorophenyl groups enhance dipole interactions, raising melting points compared to tert-butyl analogs.

- Boronate esters generally reduce aqueous solubility but improve compatibility with organic reaction media .

Actividad Biológica

N-(4-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chlorophenyl group and a dioxaborolane moiety. Its IUPAC name is 2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with the molecular formula C12H16BClO2. The compound has a molecular weight of approximately 240.72 g/mol and is typically found in solid form with a purity of around 95% .

The biological activity of N-(4-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be attributed to its interaction with various biological targets. Research indicates that compounds containing dioxaborolane groups often exhibit inhibitory effects on specific enzymes and receptors involved in signaling pathways associated with cancer and other diseases.

Key Mechanisms:

- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinases involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth in various cancer models .

- Antiparasitic Activity : Some studies suggest that dioxaborolane derivatives may possess antiparasitic properties by disrupting metabolic pathways in parasites .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(4-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide:

| Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| Kinase Inhibition | 0.064 - 0.577 | EGFR and other kinases | |

| Antiparasitic Activity | 0.025 - 0.090 | Leishmania spp. | |

| Cytotoxicity | >10 | Various cancer cell lines |

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical settings:

- EGFR Inhibition in NSCLC : A study demonstrated that dioxaborolane derivatives could effectively inhibit EGFR mutations prevalent in non-small cell lung cancer (NSCLC), showing significant tumor regression in animal models .

- Antiparasitic Efficacy : Another investigation found that compounds with similar structures exhibited potent activity against Leishmania parasites, suggesting a promising avenue for treatment development against parasitic infections .

- Metabolic Stability : Research on metabolic pathways indicated that modifications to the dioxaborolane structure could enhance metabolic stability while maintaining biological activity. This balance is crucial for developing therapeutics with favorable pharmacokinetic profiles .

Q & A

Q. What are the common synthetic routes for N-(4-Chlorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how are the products characterized?

- Methodological Answer: The compound is typically synthesized via coupling reactions. For benzamide derivatives, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is activated using coupling reagents like DCC/HOBt and reacted with 4-chloroaniline. Post-synthesis, structural confirmation employs IR spectroscopy (to verify amide C=O and B-O stretches), -NMR (to identify aromatic protons and boronate methyl groups), and elemental analysis to validate purity. For example, IR peaks at ~1660 cm (amide I) and ~1350 cm (B-O) are critical markers .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

- Methodological Answer: Key techniques include:

- -NMR : Assigns aromatic protons (e.g., signals at δ 7.5–8.0 ppm for the benzamide ring) and methyl groups in the dioxaborolane moiety (δ 1.0–1.3 ppm).

- IR Spectroscopy : Confirms amide formation (C=O stretch at ~1660 cm) and boronate ester integrity (B-O stretch at ~1350 cm).

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, B percentages). X-ray crystallography may be used if single crystals are obtainable, as demonstrated for structurally similar dichlorobenzamides .

Q. How do solvent and pH conditions influence the fluorescence properties of this compound?

- Methodological Answer: Fluorescence optimization involves systematic testing:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may enhance emission intensity by stabilizing excited states.

- pH : A pH of 5.0 is optimal for fluorescence intensity due to minimized protonation of the amide group, as observed in related benzamide derivatives .

- Temperature : Lower temperatures (e.g., 25°C) reduce thermal quenching, improving signal stability .

Advanced Research Questions

Q. What methodologies are used to analyze discrepancies in reaction yields when employing this compound in Suzuki-Miyaura cross-couplings?

- Methodological Answer: Yield variations in cross-couplings often stem from:

- Catalyst System : Pd(PPh) vs. Pd(OAc)/ligand combinations (e.g., SPhos) can alter efficiency.

- Base Selection : KCO (polar aprotic) vs. NaCO (aqueous) impacts transmetallation rates.

- Oxygen Sensitivity : Inert atmosphere (N/Ar) prevents boronate oxidation. Troubleshooting involves controlled experiments (e.g., varying Pd sources) and kinetic studies .

Q. How can functional group modifications enhance the reactivity of the boronate ester toward H2_22O2_22 detection?

- Methodological Answer: Introducing electron-withdrawing groups (e.g., imines via Schiff base formation) accelerates deboronation. For example, imine-functionalized boronate esters exhibit 40-fold faster reaction kinetics with HO, enabling detection limits as low as 4.1 ppt. Methodological steps include:

- Solid/vapor reactions to generate imine derivatives.

- Fluorescence quenching assays to monitor real-time deboronation .

Q. What strategies address challenges in crystallizing this compound for X-ray structural analysis?

- Methodological Answer: Crystallization hurdles (e.g., low solubility) are mitigated by:

- Solvent Screening : Slow evaporation in DCM/hexane mixtures.

- Co-Crystallization : Adding templating agents (e.g., crown ethers) to stabilize lattice packing.

- Temperature Gradients : Gradual cooling from 60°C to 4°C promotes nucleation. Structural analogs (e.g., 3,5-dichloro-N-(4-chlorophenyl)benzamide) have been successfully crystallized using these methods .

Q. How does the electronic environment of the aryl chloride moiety influence cross-coupling reactivity?

- Methodological Answer: The electron-withdrawing Cl substituent activates the aryl ring toward electrophilic substitution, enhancing oxidative addition with Pd. However, steric hindrance from the 4-chlorophenyl group may reduce coupling efficiency. Computational DFT studies (e.g., Fukui indices) and Hammett σ values help quantify electronic effects .

Q. What experimental designs resolve contradictions in fluorescence intensity data under varying conditions?

- Methodological Answer: Contradictions arise from uncontrolled variables (e.g., trace metal ions). Solutions include:

- Standardized Protocols : Fixed excitation/emission slit widths and detector gain.

- Control Experiments : Blank subtraction and internal standards (e.g., quinine sulfate).

- Statistical Validation : Reporting RSD% (<2% indicates precision) and LOD/LOQ calculations, as done for related fluorophores .

Methodological Notes

- Synthesis : Prioritize coupling reagents (DCC/HOBt) for high-yield amide formation .

- Characterization : Cross-validate NMR with HSQC/HMBC for unambiguous assignments.

- Applications : Leverage boronate reactivity for HO sensing or Suzuki-Miyaura biaryl synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.